molecular formula C11H20O4 B15328650 Methyl 3-(2-methoxy-2-methylpropyl)-2,3-dimethyloxirane-2-carboxylate

Methyl 3-(2-methoxy-2-methylpropyl)-2,3-dimethyloxirane-2-carboxylate

Cat. No.: B15328650
M. Wt: 216.27 g/mol
InChI Key: TUAWRUQJEIDRSQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxy-2-methylpropyl)-2,3-dimethyloxirane-2-carboxylate is an organic compound with a complex structure It is characterized by the presence of an oxirane ring, a carboxylate group, and a methoxy-methylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxy-2-methylpropyl)-2,3-dimethyloxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an allylic alcohol followed by esterification. The reaction conditions often require the use of catalysts such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and acidic conditions for the esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxy-2-methylpropyl)-2,3-dimethyloxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Formation of diols

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives

Scientific Research Applications

Methyl 3-(2-methoxy-2-methylpropyl)-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxy-2-methylpropyl)-2,3-dimethyloxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This reactivity can be harnessed for various applications, including drug development and chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-methoxy-2-methylpropyl)-2,3-dimethyloxirane-2-carboxylate
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific structural features, including the oxirane ring and the methoxy-methylpropyl side chain

Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

methyl 3-(2-methoxy-2-methylpropyl)-2,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C11H20O4/c1-9(2,14-6)7-10(3)11(4,15-10)8(12)13-5/h7H2,1-6H3

InChI Key

TUAWRUQJEIDRSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C)C(=O)OC)CC(C)(C)OC

Origin of Product

United States

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